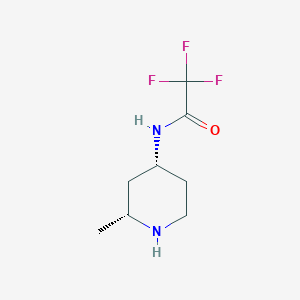

Rel-2,2,2-trifluoro-N-((2R,4R)-2-methylpiperidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

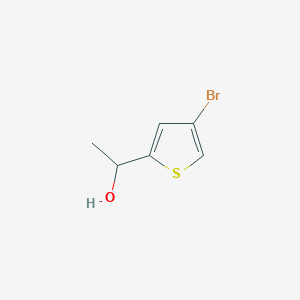

Rel-2,2,2-trifluoro-N-((2R,4R)-2-methylpiperidin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using a specific method and has been found to possess unique properties that make it useful in various scientific applications.

Scientific Research Applications

Electrocatalytic Carbon Dioxide Reduction :

- A study by Machan et al. (2014) found that adding methyl acetamidomethyl groups to a bipyridyl ligand enhances the rate of bimolecular reduction of CO2. These groups promote the formation of a hydrogen-bonded dimer, catalyzing the disproportionation of CO2 to CO and CO3(2-) at a lower overpotential. This finding suggests that similar acetamide derivatives could be effective in carbon capture and conversion technologies (Machan et al., 2014).

Radiopharmaceutical Applications :

- A study by Prabhakaran et al. (2006) examined the use of a similar compound for positron emission tomography (PET) imaging of 5-HT2A receptors. Although the specific compound studied did not show desired binding properties, this research highlights the potential use of acetamide derivatives in the development of imaging probes (Prabhakaran et al., 2006).

Reagent Development for Oxidation Reactions :

- Research by Tilley et al. (2012) presented revised preparations of acetamido derivatives for use as oxidizing reagents. Such compounds, including those with a similar structure to the query compound, can serve as important tools in synthetic chemistry (Tilley et al., 2012).

Electrogenerated Chemiluminescence :

- A study by Richter et al. (1996) investigated Re(L)(CO)3Cl complexes with bipyridine derivatives containing methyl groups. These complexes exhibited electrogenerated chemiluminescence (ECL), suggesting potential applications in analytical chemistry and biosensing, relevant to similar acetamide derivatives (Richter et al., 1996).

Sensitive Detection of Pesticides :

- Fan et al. (2013) developed an aptasensor for detecting acetamiprid, using electrochemical impedance spectroscopy. Acetamide derivatives, similar in structure to the query compound, could potentially be employed in the development of selective and sensitive sensors for environmental monitoring (Fan et al., 2013).

properties

IUPAC Name |

2,2,2-trifluoro-N-[(2R,4R)-2-methylpiperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBWTJNKVSEMJE-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-2,2,2-trifluoro-N-((2R,4R)-2-methylpiperidin-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)

![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)

![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)